molecular formula C13H12N4O2S B2507599 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034272-00-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2507599
CAS No.: 2034272-00-7
M. Wt: 288.33
InChI Key: LJWCBMUZXDFEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide (CAS 2034272-00-7) is a synthetic hybrid compound incorporating both pyrrole and 1,2,4-oxadiazole heterocycles, designed for advanced antibacterial research . The pyrrole scaffold is a privileged structure in medicinal chemistry, known for its role in natural products and its ability to confer favorable physicochemical properties and biological activity, particularly against bacterial targets . This compound is of significant interest in the exploration of novel antibiotics, a critical area of research given the global rise of antibacterial resistance . Its specific molecular architecture suggests potential as a core structure for developing inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are well-validated targets for antibacterial agents . Research on analogous 1,2,4-oxadiazole/pyrrolidine hybrids has demonstrated potent, mid-nanomolar inhibitory activity against E. coli DNA gyrase, with some compounds in the series exhibiting lower IC50 values than the reference drug novobiocin and potent minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and E. coli . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-6-2-4-9(17)12-15-11(19-16-12)8-14-13(18)10-5-3-7-20-10/h2-7H,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWCBMUZXDFEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that combines a pyrrole ring, an oxadiazole moiety, and a thiophene structure. This unique combination of heterocycles suggests potential biological activities, making it a candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

((3(1methyl1Hpyrrol2yl)1 2 4 oxadiazol5yl)methyl)thiophene2carboxamide\text{N }((3-(1-\text{methyl}-1\text{H}-\text{pyrrol}-2-\text{yl})-\text{1 2 4 oxadiazol}-5-\text{yl})\text{methyl})\text{thiophene}-2-\text{carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the oxadiazole and thiophene components facilitate binding to specific receptors or enzymes, modulating their activities. This interaction may lead to various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown potent activity against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives inhibited the proliferation of human cancer cells by inducing cell cycle arrest at the G0/G1 phase .

Compound Cell Line IC50 (µM) Mechanism
Compound 14BJAB (B-cell lymphoma)5.0Induces G0/G1 cell cycle arrest
Compound 1HeLa92.4Cytotoxicity against tumor cells

Antimicrobial Activity

The presence of the thiophene moiety in the compound enhances its antimicrobial properties. Studies have shown that similar thiophene-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli10

Anti-inflammatory Activity

Compounds with oxadiazole structures have also been reported to possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Inhibition of these enzymes can reduce inflammation and pain in various conditions .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of derivatives related to this compound:

  • Study on Anticancer Activity : A derivative was tested against a panel of solid tumor cell lines and demonstrated selective cytotoxicity with an IC50 value of 12 µM against lung carcinoma cells .
  • Antimicrobial Screening : Another study evaluated a series of thiophene derivatives for their antibacterial activity against common pathogens, revealing promising results with MIC values comparable to standard antibiotics .
  • Inflammatory Response Modulation : Research indicated that compounds similar to N-(...)-thiophene derivatives exhibited significant inhibition of COX enzymes in vitro, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide C₁₃H₁₂N₄O₂S 288.33 1,2,4-oxadiazole core; 1-methylpyrrole at C3; thiophene-2-carboxamide at C5 Inferred
Positional Isomer : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide C₁₃H₁₂N₄O₂S 288.33 Thiophene-3-carboxamide substitution alters electronic distribution and steric orientation
Phenylcyclopropane Analog : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide C₁₈H₁₈N₄O₂ 322.40 Cyclopropane ring introduces rigidity; phenyl group enhances hydrophobicity
Thiadiazole-Pyrrolidine Derivative : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 375.42 Thiadiazole replaces oxadiazole; fluorophenyl and pyrrolidine groups influence bioavailability
Oxazole-Pyrazole Hybrid : 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C₉H₁₁N₅O₂ 221.22 Oxazole core with pyrazole substituent; reduced steric bulk

Key Structural and Functional Differences

Positional Isomerism (Thiophene-2 vs. The thiophene-3 analog may exhibit altered solubility due to differences in dipole moment.

Cyclopropane vs. Thiophene Substituents :

  • The phenylcyclopropane analog () introduces significant steric hindrance and rigidity, which could enhance binding specificity but reduce metabolic stability.

The oxazole-pyrazole hybrid () lacks the oxadiazole’s electron-deficient character, reducing its ability to participate in charge-transfer interactions.

Hypothetical Research Implications

  • Pharmacokinetics : The target compound’s thiophene-2-carboxamide and oxadiazole core may offer balanced lipophilicity (logP ~2.5–3.0 estimated) and metabolic stability, making it superior to the phenylcyclopropane analog (logP likely >3.5).
  • Binding Affinity : Molecular docking studies (hypothetical) suggest the thiophene-2-carboxamide’s orientation could optimize interactions with kinase active sites, whereas the thiophene-3 isomer might misalign key pharmacophores.
  • Synthetic Accessibility : The oxadiazole-thiophene scaffold is synthetically tractable via cyclization and amide coupling reactions, unlike the thiadiazole-pyrrolidine derivative, which requires multi-step functionalization.

Q & A

Q. What are the established synthetic methodologies for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide, and how are key intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions:

  • Oxadiazole Formation : Cyclocondensation of thioamides with nitriles or hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Alkylation : Reaction of oxadiazole intermediates with alkyl halides (e.g., RCH₂Cl) in DMF at 60°C for 6 hours .
  • Final Coupling : Carboxamide linkage via EDCI/HOBt-mediated coupling in dichloromethane .

Q. Characterization :

  • IR Spectroscopy : C=O stretch (~1680 cm⁻¹) confirms carboxamide; oxadiazole ring vibrations (~1600 cm⁻¹) .
  • ¹H-NMR : Methyl group on pyrrole (δ ~3.7 ppm), oxadiazole-linked methylene (δ ~4.5 ppm), and thiophene protons (δ ~7.0–7.5 ppm) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure, and what diagnostic markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C-NMR :
    • ¹H-NMR: Pyrrole N–CH₃ (δ 3.7 ppm), thiophene aromatic protons (δ 7.2–7.5 ppm) .
    • ¹³C-NMR: Oxadiazole C=N (δ ~160 ppm), carboxamide C=O (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matched with theoretical m/z (e.g., 332.08 for C₁₄H₁₃N₃O₂S) .
  • IR : C=O (1680 cm⁻¹), N–H stretch (3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during cyclization or alkylation steps?

Methodological Answer:

  • Cyclization : Use iodine (0.1 eq) in DMF at 80°C to accelerate ring closure; monitor via TLC (hexane:EtOAc 3:1) .
  • Alkylation : Increase RCH₂Cl stoichiometry (1.2 eq) and extend reaction time to 8 hours for sterically hindered substrates .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use HPLC-purified compound (>98% purity) and consistent cell lines (e.g., HepG2 for cytotoxicity) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves .
  • Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methylpyrrole substitutions) to identify critical pharmacophores .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., EGFR kinase; PDB ID 1M17) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins .
  • Metabolomic Profiling : LC-MS/MS analysis to identify downstream biomarkers (e.g., ATP depletion in cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.